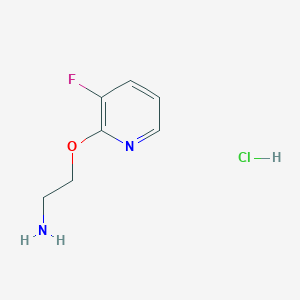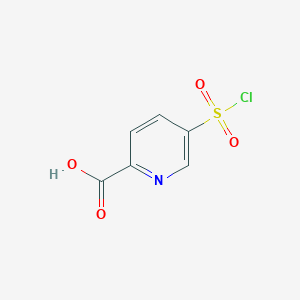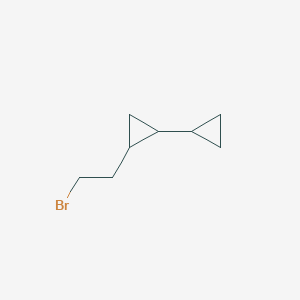
(1-Methylcycloheptyl)methanesulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-甲基环庚基)甲磺酰氯: 是一种有机硫化合物,分子式为 C9H17ClO2S 。该化合物是甲磺酰氯的衍生物,其中甲磺酰基连接到 1-甲基环庚基。它是一种无色至淡黄色液体,在各种化学反应和工业应用中使用。
准备方法
合成路线和反应条件: (1-甲基环庚基)甲磺酰氯的合成通常涉及甲磺酰氯与 1-甲基环庚醇的反应。反应在碱(如吡啶)存在下进行,以促进磺酰氯衍生物的形成。反应条件通常涉及保持 0-5°C 的温度范围,以控制反应的放热性质。
工业生产方法: 在工业规模上,(1-甲基环庚基)甲磺酰氯可以通过用亚硫酰氯或光气对甲磺酸进行氯化来生产。反应在受控条件下进行,以确保起始材料完全转化为所需的产物。然后通过蒸馏或重结晶纯化产物,以获得高纯度化合物。
化学反应分析
反应类型: (1-甲基环庚基)甲磺酰氯会发生各种化学反应,包括:
取代反应: 它可以与胺、醇和硫醇等亲核试剂反应,分别形成磺酰胺、磺酸酯和磺酰硫酯衍生物。
消除反应: 它可以发生消除反应形成烯烃。
还原反应: 它可以使用锂铝氢化物等还原剂还原为相应的硫化物。
常用试剂和条件:
亲核试剂: 胺、醇和硫醇。
碱: 吡啶、三乙胺。
还原剂: 锂铝氢化物、硼氢化钠。
主要形成的产物:
磺酰胺: 由与胺的反应形成。
磺酸酯: 由与醇的反应形成。
磺酰硫酯: 由与硫醇的反应形成。
烯烃: 由消除反应形成。
科学研究应用
化学: (1-甲基环庚基)甲磺酰氯用作有机合成中的试剂,将甲磺酰基引入各种有机分子。它也用于制备磺酰胺和磺酸酯衍生物,这些衍生物是合成药物和农用化学品的重要的中间体。
生物学: 在生物学研究中,(1-甲基环庚基)甲磺酰氯用于通过引入磺酰基来修饰生物分子,例如蛋白质和肽。这种修饰可以改变生物分子的生物活性和稳定性,使其在研究蛋白质功能和相互作用方面变得有用。
医药: 该化合物用于合成磺酰胺类药物,这些药物具有抗菌、抗真菌和抗炎特性。它也用于开发针对各种疾病的新型治疗剂。
工业: 在工业领域,(1-甲基环庚基)甲磺酰氯用作聚合反应中的催化剂以及油墨和涂料生产中的干燥剂。它也用于合成特种化学品和材料。
作用机制
(1-甲基环庚基)甲磺酰氯的作用机制涉及形成高反应性的磺酰氯中间体。该中间体可以与亲核试剂反应形成磺酰胺、磺酸酯和磺酰硫酯衍生物。这些反应中涉及的分子靶标和途径取决于使用的特定亲核试剂和反应条件。
相似化合物的比较
类似化合物:
甲磺酰氯: 一种更简单的磺酰氯化合物,具有类似的反应性,但缺乏环庚基。
甲苯磺酰氯: 另一种磺酰氯化合物,具有甲苯基而不是环庚基。
三氟甲磺酰氯: 一种磺酰氯化合物,具有三氟甲基,以其强吸电子性而闻名。
独特性: (1-甲基环庚基)甲磺酰氯由于存在 1-甲基环庚基而具有独特性,该基团赋予化合物独特的空间和电子特性。这使其在特定的合成应用中变得有用,在这些应用中,环庚基的体积大和反应性是有利的。
属性
分子式 |
C9H17ClO2S |
|---|---|
分子量 |
224.75 g/mol |
IUPAC 名称 |
(1-methylcycloheptyl)methanesulfonyl chloride |
InChI |
InChI=1S/C9H17ClO2S/c1-9(8-13(10,11)12)6-4-2-3-5-7-9/h2-8H2,1H3 |
InChI 键 |
IJGYIBDYGSELBP-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCCCCC1)CS(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Alpha-(3,4-Dichlorophenyl)-2,3-dihydro-2-imino-3-[(4-methylphenyl)methyl]-1H-benzimidazole-1-ethanol](/img/structure/B12315189.png)

![[(2S)-1-Aminopropan-2-yl]diethylamine](/img/structure/B12315200.png)





![Bradykinin, 3-[(4R)-4-hydroxy-L-proline]-](/img/structure/B12315243.png)

![8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12315256.png)

![N-[(3-aminophenyl)methyl]-N-ethylpyridine-3-carboxamide](/img/structure/B12315261.png)
![tert-butyl N-[carbamimidoyl(cyclopropyl)methyl]carbamate](/img/structure/B12315280.png)
